2,5-Dibromo-3-fluorobenzoyl chloride
Description
2,5-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, and a fluorine atom at position 3
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWFKLBTTYBRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous processes such as tubular diazotization, which offers advantages like stability, safety, and energy efficiency . These methods are suitable for large-scale production and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki–Miyaura Coupling: This reaction requires palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzoyl chloride finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities and as radiographic opaques.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2,5-Difluorobenzoyl chloride
- 3,5-Dibromo-4-fluorobenzoic acid
- 3,5-Dibromo-4-fluorotoluene
Comparison: 2,5-Dibromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other benzoyl chloride derivatives. The combination of these halogens enhances its utility in various synthetic applications and research areas.
Biological Activity
Overview
2,5-Dibromo-3-fluorobenzoyl chloride (CAS No. 1806353-77-4) is an organic compound notable for its unique structural features, which include two bromine atoms and one fluorine atom attached to a benzoyl chloride framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and reactivity towards nucleophiles.
The molecular formula of 2,5-Dibromo-3-fluorobenzoyl chloride is . Its structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C7H2Br2ClF |
| Molecular Weight | 267.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2,5-Dibromo-3-fluorobenzoyl chloride is primarily attributed to its ability to form stable intermediates through its reactive chlorine atom. This reactivity enables it to interact with various biological targets, including enzymes and receptors. The specific pathways and effects depend on the derivatives formed from this compound.
Case Study: Antibacterial Activity of Halogenated Compounds
A study investigating the antibacterial properties of halophenols found that compounds with similar substitutions demonstrated enhanced activity against gram-positive and gram-negative bacteria. The disc diffusion method was employed to evaluate the inhibition zones of these compounds, showing that halogenation significantly contributes to their antimicrobial effectiveness .
Structure-Activity Relationship (SAR)
The presence of halogens in the structure of benzoyl derivatives has been linked to increased biological activity. A comparative analysis of various halogenated benzophenones revealed that the introduction of bromine and fluorine atoms can enhance both the lipophilicity and reactivity of these compounds, potentially improving their interaction with biological targets .
Table 2: Comparative SAR Analysis
| Compound Type | Halogen Substitutions | Biological Activity |
|---|---|---|
| Benzophenone | Fluorine | Moderate |
| 2-Bromophenol | Bromine | High |
| 3-Fluorobenzoyl Chloride | Bromine + Fluorine | Very High |
Applications in Medicinal Chemistry
Due to its reactivity and potential biological activity, 2,5-Dibromo-3-fluorobenzoyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are being investigated for their roles as radiographic agents and potential therapeutic agents against various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
